molecular formula C5H9NO3 B13080841 3-(Hydroxymethyl)azetidine-3-carboxylic acid

3-(Hydroxymethyl)azetidine-3-carboxylic acid

Cat. No.: B13080841
M. Wt: 131.13 g/mol
InChI Key: CTKOKGGHIAYFMP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing both a hydroxymethyl group and a carboxylic acid group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in a primary alcohol .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.

    3-Hydroxyazetidine: Similar to 3-(Hydroxymethyl)azetidine-3-carboxylic acid but lacks the carboxylic acid group.

    Pyrrolidine-3-carboxylic acid: A five-membered ring analog with similar functional groups.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-(hydroxymethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9)

InChI Key

CTKOKGGHIAYFMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CO)C(=O)O

Origin of Product

United States

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